Antiviral Potency Landscape: Thiazolylthioacetamide Class Activity Against HIV-1 in MT-4 Cells
While direct head-to-head data for N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide are absent from published reports, the thiazolylthioacetamide class has well-characterized anti-HIV-1 activity. In a comparative study by Zhan et al. [1], 2-chloro-substituted thiazolylthioacetamide congeners exhibited EC₅₀ values in the micromolar range against wild-type HIV-1 and clinically relevant mutant strains (E138K, K103N, L100I) in MT-4 cells. The 4-bromobenzylthio motif, present in the target compound, provides greater lipophilicity (estimated cLogP increase of +0.5–0.8 versus 4-chloro or 4-methyl analogs) , which class-level SAR associates with improved membrane permeability and target engagement for this scaffold [1].
| Evidence Dimension | Anti-HIV-1 activity (EC₅₀) in MT-4 cells — class-level reference |
|---|---|
| Target Compound Data | No direct EC₅₀ data available; predicted enhanced cell permeability based on 4-bromobenzylthio lipophilicity (estimated cLogP ~3.8) . |
| Comparator Or Baseline | 2-Chloro-substituted thiazolylthioacetamide derivatives: EC₅₀ in low micromolar range against wild-type HIV-1 and mutants E138K, K103N, L100I [1]. |
| Quantified Difference | Not directly quantifiable for EC₅₀; lipophilicity difference estimated at ΔcLogP +0.5 to +0.8 versus 4-chloro analog . |
| Conditions | HIV-1 wild-type and mutant strains (E138K, K103N, L100I) in MT-4 cells; enzymatic inhibitory assays for selected compounds [1]. |
Why This Matters
The bromine atom enhances target binding potential through halogen bonding and increases lipophilicity, which class-level SAR indicates may improve antiviral potency relative to chloro or methyl analogs; procurement of this specific compound enables direct empirical testing of this hypothesis.
- [1] Zhan, P.; Chen, W.; Pannecouque, C.; De Clercq, E.; Liu, X. Arylazolyl(azinyl)thioacetanilide. Part 9: Synthesis and Biological Investigation of Thiazolylthioacetamides Derivatives as a Novel Class of Potential Antiviral Agents. Arch. Pharm. Res. 2012, 35 (6), 975–986. View Source
